molecular formula C17H12O4 B15163928 5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one CAS No. 195320-26-4

5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one

Cat. No.: B15163928
CAS No.: 195320-26-4
M. Wt: 280.27 g/mol
InChI Key: PKIHKVFVONFMCU-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is a complex organic compound belonging to the benzofuran family. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzofuran core .

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

CAS No.

195320-26-4

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

5-methoxy-4-methyl-[1]benzofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C17H12O4/c1-9-7-14(18)21-17-15(9)12(19-2)8-13-16(17)10-5-3-4-6-11(10)20-13/h3-8H,1-2H3

InChI Key

PKIHKVFVONFMCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3C4=CC=CC=C4OC3=CC(=C12)OC

Origin of Product

United States

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